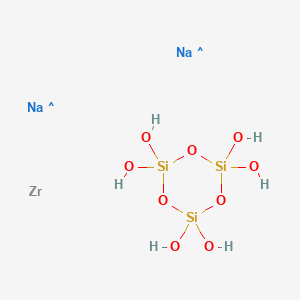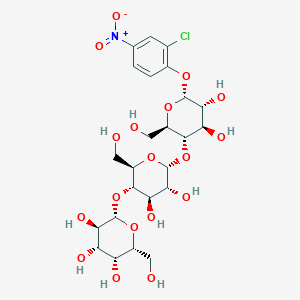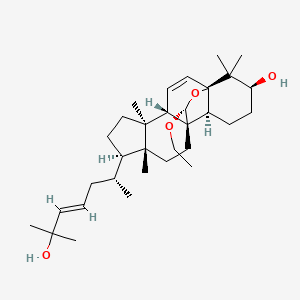
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is a cucurbitane-type triterpenoid. It has been studied for its potential biological activities, although it has shown no inhibitory effects against certain cancer cell lines .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol are not extensively documented in the available literature. it is known to be a natural product isolated from plants in the Cucurbitaceae family . Industrial production methods would likely involve extraction and purification from plant sources, followed by structural elucidation using techniques such as NMR and mass spectrometry .
Analyse Chemischer Reaktionen
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .
Wissenschaftliche Forschungsanwendungen
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been primarily studied for its potential biological activities. Despite showing no inhibitory effects against certain cancer cell lines (MCF-7, HepG2, Du145, Colon205, and HL-60) in MTT assays
Chemistry: As a natural product, it can serve as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigating its role in plant metabolism and potential interactions with biological targets.
Medicine: Exploring its potential therapeutic effects, despite the initial lack of activity against cancer cell lines.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Wirkmechanismus
The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .
Vergleich Mit ähnlichen Verbindungen
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol can be compared with other cucurbitane-type triterpenoids, such as:
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
These compounds share a similar structural framework but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific epoxy and ethoxy substitutions, which may influence its chemical reactivity and biological interactions .
Eigenschaften
Molekularformel |
C32H52O4 |
|---|---|
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |
InChI-Schlüssel |
IBUQIGYUDWWLGC-FJKUPRPISA-N |
Isomerische SMILES |
CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C |
Kanonische SMILES |
CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
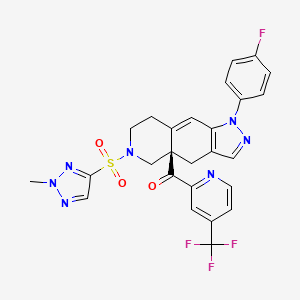
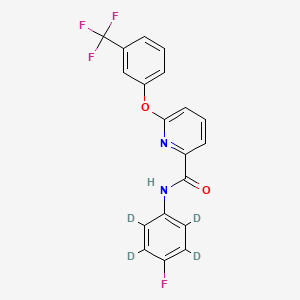
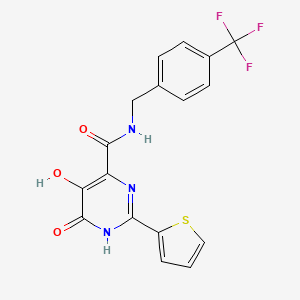

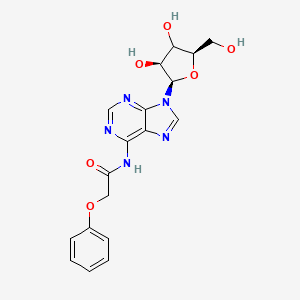

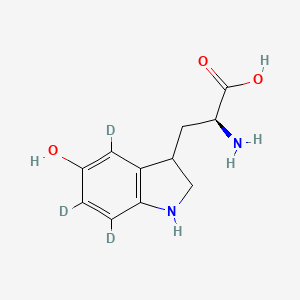
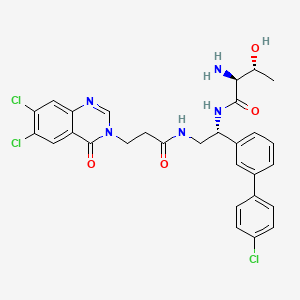
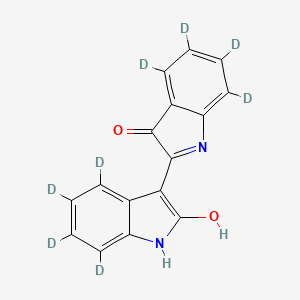
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

